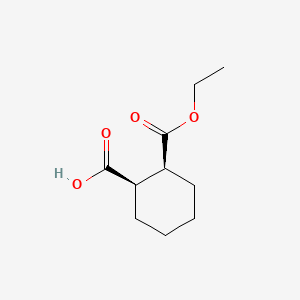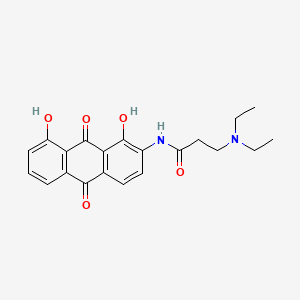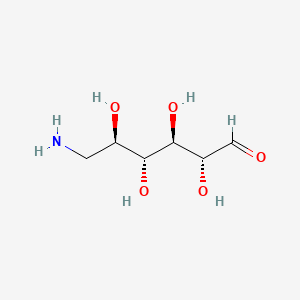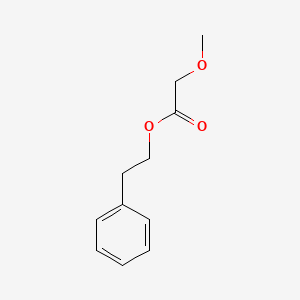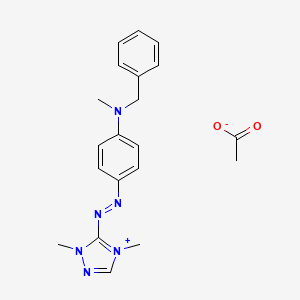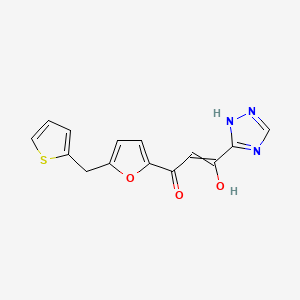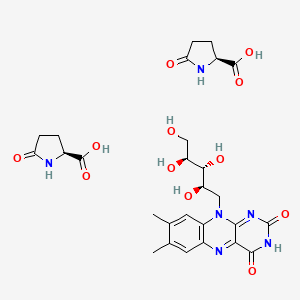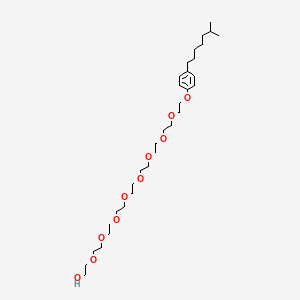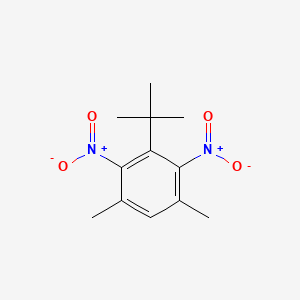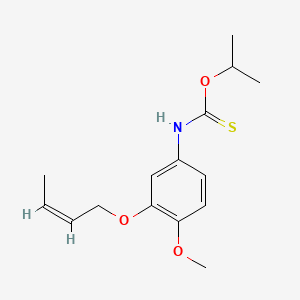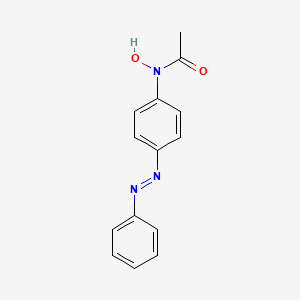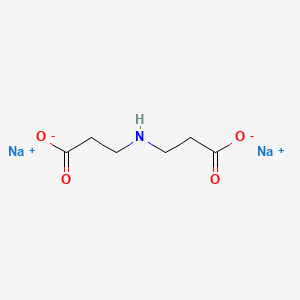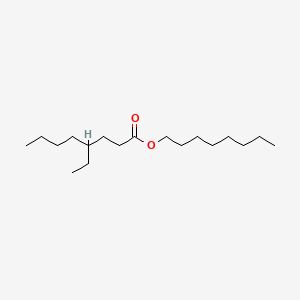
Octyl 4-ethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-ethyloctanoate: is an ester compound with the molecular formula C18H36O2 . It is known for its pleasant odor and is often used in the fragrance and flavor industry. This compound is synthesized by the esterification of octanoic acid and octanol, resulting in a molecule that is both hydrophobic and lipophilic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The most common method for synthesizing octyl 4-ethyloctanoate is through the esterification of octanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: : In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Transesterification: Acid or base catalysts with different alcohols.
Major Products
Hydrolysis: Octanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry: : Octyl 4-ethyloctanoate is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a reference for understanding the behavior of esters under various conditions .
Biology: : In biological research, this compound is used to study the interactions between esters and biological membranes. Its hydrophobic nature makes it a useful tool for investigating membrane permeability and transport mechanisms .
Medicine: : While not directly used as a therapeutic agent, this compound is employed in the formulation of certain pharmaceuticals to enhance the solubility and stability of active ingredients .
Industry: : In the fragrance and flavor industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes, colognes, and flavorings .
Mécanisme D'action
The primary mechanism by which octyl 4-ethyloctanoate exerts its effects is through its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the transport of other molecules across the membrane and alter cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl octanoate: Known for its use in the food and pharmaceutical industries.
Octyl acetate: Commonly used in the fragrance industry for its fruity odor.
Uniqueness: : Octyl 4-ethyloctanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobicity and lipophilicity makes it particularly useful in applications involving lipid membranes and hydrophobic environments .
Propriétés
Numéro CAS |
93963-22-5 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
octyl 4-ethyloctanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-11-12-16-20-18(19)15-14-17(6-3)13-8-5-2/h17H,4-16H2,1-3H3 |
Clé InChI |
SKIXMVZTIDNOJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


